molecular formula C7H15NO4 B1337830 ETHYL 2,2-DIMETHOXYETHYLCARBAMATE CAS No. 71545-60-3

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE

Cat. No.: B1337830
CAS No.: 71545-60-3
M. Wt: 177.2 g/mol
InChI Key: LBLQPBVEGKLIEU-UHFFFAOYSA-N
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Description

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE is a chemical compound with the molecular formula C7H15NO4. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with 2,2-dimethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of ethyl N-(2,2-dimethoxyethyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Ethyl 2,2-dimethoxyethylcarbamate serves as an important intermediate in the synthesis of various organic compounds. Its dual methoxy groups enhance its reactivity, making it a valuable building block in organic reactions. Common synthetic routes include:

  • Reaction with Ethyl Chloroformate : The compound can be synthesized by reacting ethyl chloroformate with 2,2-dimethoxyethylamine in the presence of a base like triethylamine at low temperatures (0-5°C) to ensure stability.
  • Continuous Flow Processes : In industrial settings, automated systems enhance efficiency and yield through precise control over reaction conditions.

The biological properties of this compound have been explored extensively, revealing potential therapeutic applications:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
  • Pharmaceutical Applications : Research is ongoing to evaluate its efficacy as a pharmaceutical agent against various diseases, including hepatitis B virus (HBV). This compound has been identified as a potential inhibitor of HBV due to its favorable pharmacokinetic properties .

Agricultural Applications

This compound and its derivatives have shown promise in agricultural chemistry:

  • Pesticides and Herbicides : The compound's biological activity suggests potential use as a pesticide or herbicide. Its derivatives may provide effective solutions for crop protection against pests and diseases.

Industrial Applications

In addition to its roles in chemistry and biology, this compound is utilized in various industrial processes:

  • Polymer Production : The compound is involved in the synthesis of polymers and coatings, contributing to the development of advanced materials with specific properties.
  • Coatings : Its unique chemical structure allows for modifications that enhance the performance of coatings used in various applications.

Case Study 1: Antiviral Activity Against Hepatitis B Virus

Recent studies have demonstrated that this compound acts as an inhibitor of HBV. This was evidenced by its ability to reduce viral load in infected cell lines while maintaining low toxicity levels .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Chemical Reactions Involving this compound

The compound undergoes several chemical reactions that expand its utility:

Reaction TypeDescriptionCommon Reagents
OxidationConverts to corresponding carbamate derivativesPotassium permanganate, Hydrogen peroxide
ReductionForms simpler amine derivativesLithium aluminum hydride
Nucleophilic SubstitutionReplaces the ethoxy group with other nucleophilesSodium methoxide, Sodium ethoxide

Mechanism of Action

The mechanism of action of ethyl N-(2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with similar properties but different applications.

    Methyl N-(2,2-dimethoxyethyl)carbamate: A closely related compound with a methyl group instead of an ethyl group.

    Propyl N-(2,2-dimethoxyethyl)carbamate: Another similar compound with a propyl group.

Uniqueness

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .

Biological Activity

Ethyl 2,2-dimethoxyethylcarbamate (also known as EDMC) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of EDMC, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_{8}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 189.23 g/mol
  • CAS Number : 334125-18-9

The compound features two methoxy groups attached to a carbamate structure, which influences its solubility and reactivity in biological systems.

The biological activity of EDMC is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as an antiviral agent , particularly against hepatitis B virus (HBV). The mechanism involves inhibition of viral polymerase activity, which is crucial for the replication of HBV DNA within host cells .

Key Mechanisms:

  • Inhibition of Viral Replication : EDMC disrupts the life cycle of HBV by interfering with capsid assembly and pregenomic RNA packaging .
  • Antimicrobial Activity : Preliminary studies suggest that EDMC exhibits antimicrobial properties, potentially affecting bacterial cell wall synthesis.

Antiviral Activity

Recent studies have highlighted the antiviral potential of EDMC. In vitro assays demonstrated significant reductions in HBV DNA levels when treated with EDMC, indicating its effectiveness as a capsid assembly modulator (CAM) in the context of HBV infection .

Antimicrobial Activity

In vitro tests have shown that EDMC possesses selective antimicrobial activity against various bacterial strains. The compound appears to inhibit bacterial growth by disrupting cell wall synthesis, leading to cell lysis.

Case Studies and Research Findings

  • Antiviral Efficacy Against HBV :
    • A study demonstrated that EDMC significantly reduced HBV replication in a humanized mouse model. The treatment led to decreased serum HBV RNA levels, suggesting its potential as a therapeutic agent for chronic HBV infection .
  • Antimicrobial Testing :
    • In laboratory settings, EDMC was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that EDMC had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Data Tables

Activity Target Pathogen MIC (µg/mL) Effectiveness
AntiviralHepatitis B VirusN/ASignificant
AntimicrobialStaphylococcus aureus32Moderate
AntimicrobialEscherichia coli64Moderate

Q & A

Q. Basic: How can I optimize the synthesis of ethyl 2,2-dimethoxyethylcarbamate to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance carbamate bond formation .
  • Solvent polarity : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess reaction kinetics.
  • Temperature control : Use a reflux apparatus to maintain consistent temperatures (e.g., 60–100°C) and monitor side-product formation via TLC .
  • Stoichiometric ratios : Adjust molar ratios of starting materials (e.g., 2,2-dimethoxyethylamine to ethyl chloroformate) to minimize unreacted intermediates.

Table 1: Example Optimization Parameters

ParameterTested RangeOptimal ConditionYield Improvement
CatalystNone, ZnCl₂, K₂CO₃K₂CO₃ (1.2 eq)15% ↑
SolventDMF, THF, TolueneTHFPurity >95%

Q. Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm carbamate linkage (δ 155–160 ppm for carbonyl) and methoxy groups (δ 3.2–3.5 ppm) .
  • IR Spectroscopy : Identify characteristic peaks (e.g., N-H stretch ~3350 cm⁻¹, C=O ~1700 cm⁻¹) .
  • HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns with ESI+ ionization .

Q. Basic: How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:
Design a stability study with controlled variables:

  • Temperature : Store samples at -20°C, 4°C, and 25°C for 1–6 months.
  • Humidity : Use desiccators or humidity chambers (30–80% RH) to assess hydrolysis susceptibility.
  • Light exposure : Compare amber vs. clear vials under UV/visible light.
  • Analysis : Monitor degradation via HPLC and compare retention times to known degradation products (e.g., free amine or methanol) .

Q. Advanced: How can conflicting spectral data for this compound be resolved?

Methodological Answer:
Address discrepancies through:

Reproducibility checks : Repeat synthesis and characterization under identical conditions.

Cross-validation : Compare data with structural analogs (e.g., ethyl carbamates with varying alkoxy groups) .

Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .

Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers .

Q. Advanced: What methodologies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, concentrations) from literature to identify confounding variables .
  • Dose-response validation : Replicate assays using standardized protocols (e.g., IC₅₀ determination with triplicate technical replicates) .
  • Mechanistic studies : Use knockout models or enzyme inhibition assays to confirm target specificity.

Example: Discrepancies in acetylcholinesterase inhibition may arise from differences in assay pH or substrate concentration.

Q. Advanced: How can in silico modeling predict the reactivity or pharmacokinetics of this compound?

Methodological Answer:

  • Quantum mechanics (QM) : Calculate electron density maps to identify nucleophilic/electrophilic sites for reaction pathway predictions .
  • Molecular dynamics (MD) : Simulate solvation effects or membrane permeability using software like GROMACS.
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, LogP, and metabolic stability .

Q. Advanced: What experimental approaches elucidate degradation pathways in environmental or biological systems?

Methodological Answer:

  • Isotopic labeling : Track methoxy groups using ¹³C-labeled compounds to identify demethylation products .
  • LC-QTOF-MS : Detect transient metabolites or degradation intermediates with high-resolution mass spectrometry.
  • Microbial assays : Incubate with soil or liver microsomes to profile biodegradation kinetics .

Q. Advanced: How can researchers design toxicokinetic studies to assess metabolite accumulation?

Methodological Answer:

  • Animal models : Administer radiolabeled compound and measure tissue distribution via scintillation counting .
  • Bile cannulation : Collect bile samples to identify hepatic metabolites.
  • Computational modeling : Build PBPK models to simulate human metabolite exposure levels .

Properties

IUPAC Name

ethyl N-(2,2-dimethoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLQPBVEGKLIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448356
Record name Ethyl N-(2,2-dimethoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71545-60-3
Record name Ethyl N-(2,2-dimethoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

214 g (2 mol) of ethyl chloroformate are added dropwise to 214 g (2 mol) of aminoacetaldehyde dimethyl acetal in 1 l of toluene and 90 g of NaOH in 500 ml of water at 10° C. The mixture is stirred at room temperature for a further 2 hours and the aqueous phase is separated off, saturated with sodium chloride and extracted with toluene. The toluene solutions are dried over magnesium sulphate and concentrated and the residue is distilled.
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of NaOH (578.4 g, 14.46 mol) in H2O (2 L) was added to a solution of 2,2-dimethoxyethanamine (800 g, 7.6 mol) in toluene (2 L) and the resulting mixture was cooled to 0° C. using an ice bath. Ethyl chloroformate (825 g, 7.6 mol) was added dropwise while keeping the temperature near 10° C. The mixture was then stirred at r.t. overnight. The phases were then separated and the aqueous solution was saturated with solid NaCl. This solution was then extracted with toluene (1.25 L×3). The combined organic solutions were dried (Na2SO4) and concentrated in vacuo to give the title compound (1.123 kg, 83%) as colorless oil; 1H NMR: (CDCl3) 1.17 (3H, t), 3.14 (2H, s), 3.32 (6H, s), 4.02-4.07 (2H, m), 4.30 (1H, t).
Name
Quantity
578.4 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
825 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

A two-liter, three-necked round bottom flask was fitted with a 125-mL addition funnel and a digital thermometer probe. To this flask was added 65 g (618 mmol) of aminoacetaldehyde dimethyl acetal, 310 mL of toluene, and a solution of 27.8 g (695 mmol) of NaOH in 155 mL of water. This reaction mixture was cooled to 10° C. via ice bath. Ethyl chloroformate (59.1 mL, 618 mmol) was then added dropwise to the reaction mixture via addition funnel over a 15-20 minute period making sure the reaction temperature stayed near 10° C. Once addition was complete the reaction was stirred at room temperature for two hours. The aqueous layer was then separated, saturated with solid sodium chloride, and extracted with 3×50 mL of toluene. The toluene layers were combined, dried over magnesium sulfate, filtered, and concentrated in vacuo.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
59.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
155 mL
Type
solvent
Reaction Step Four

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